molecular formula C15H10F4O3 B6411475 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261906-49-3

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411475
CAS RN: 1261906-49-3
M. Wt: 314.23 g/mol
InChI Key: AEJDVNQTSGTCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (6F-MTPB) is a phenylbenzoic acid derivative characterized by its high fluorine content. This compound has been widely studied in the scientific community due to its interesting properties and potential applications in various fields. It has been observed to have a wide range of biochemical and physiological effects and has been used in laboratory experiments to study a variety of topics.

Scientific Research Applications

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug development, cancer research, and the study of enzyme inhibition. It has been used to study the effects of various drugs on cancer cells and to examine the effects of enzyme inhibition on various biological processes. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used to study the effects of various hormones and neurotransmitters on the body.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with various receptor sites in the body and inhibits the activity of certain enzymes. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including changes in hormone levels, neurotransmitter levels, and other biological processes.
Biochemical and Physiological Effects
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been observed to have a wide range of biochemical and physiological effects. It has been observed to inhibit the activity of certain enzymes, which can lead to changes in hormone levels, neurotransmitter levels, and other biological processes. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been observed to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of biochemical and physiological effects. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, it is important to note that 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not approved for human consumption and should only be used in laboratory experiments.

Future Directions

The potential future directions for 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are numerous. It could be used to further explore the effects of enzyme inhibition on various biological processes, as well as to study the effects of various drugs on cancer cells. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to study the effects of various hormones and neurotransmitters on the body. It could also be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new methods for synthesizing other compounds, such as other phenylbenzoic acid derivatives.

Synthesis Methods

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a two-step reaction that begins with the reaction of 4-methoxy-3-trifluoromethylphenol and 6-fluorobenzoic acid in the presence of a catalyst. This reaction results in the formation of 4-methoxy-3-trifluoromethylphenyl benzoate, which is then hydrolyzed to form 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.

properties

IUPAC Name

2-fluoro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJDVNQTSGTCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692165
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261906-49-3
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.